5-Methyl-5-nitro-1,3-dioxane

Antimicrobial Preservatives Structure-Activity Relationship Microbiocidal Index

5-Methyl-5-nitro-1,3-dioxane (CAS 1194-36-1) is a nitro-functionalized cyclic acetal with the molecular formula C₅H₉NO₄ and a molecular weight of 147.13 g/mol. The compound features a 1,3-dioxane ring substituted with both a methyl group and a nitro group at the 5-position.

Molecular Formula C5H9NO4
Molecular Weight 147.13 g/mol
CAS No. 1194-36-1
Cat. No. B073799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-5-nitro-1,3-dioxane
CAS1194-36-1
Synonyms5-METHYL-5-NITRO-1,3-DIOXANE
Molecular FormulaC5H9NO4
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESCC1(COCOC1)[N+](=O)[O-]
InChIInChI=1S/C5H9NO4/c1-5(6(7)8)2-9-4-10-3-5/h2-4H2,1H3
InChIKeyAENNTASTLOXXMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-5-nitro-1,3-dioxane (CAS 1194-36-1): Structure, Properties, and Scientific Selection Criteria


5-Methyl-5-nitro-1,3-dioxane (CAS 1194-36-1) is a nitro-functionalized cyclic acetal with the molecular formula C₅H₉NO₄ and a molecular weight of 147.13 g/mol . The compound features a 1,3-dioxane ring substituted with both a methyl group and a nitro group at the 5-position . Key physicochemical properties include a calculated density of 1.243 g/cm³, a boiling point of 228.1°C at 760 mmHg, and a flash point of 114.5°C . As a member of the 5-nitro-5-R-1,3-dioxane family, the compound has been investigated computationally for its thermal decomposition behavior alongside its R = H and R = Br analogs [1]. The compound is available as a research chemical with typical purity of 95% .

Why 5-Methyl-5-nitro-1,3-dioxane (CAS 1194-36-1) Cannot Be Substituted by Other 5-Nitro-1,3-dioxane Analogs


5-Methyl-5-nitro-1,3-dioxane cannot be freely substituted with other 5-nitro-1,3-dioxane derivatives because substitution at the 5-position fundamentally alters both antimicrobial activity and thermal decomposition kinetics [1]. Early structure-activity relationship studies established that 5-bromo-5-nitro substitution is essential for significant antimicrobial activity, while 5-methyl-5-nitro substitution (the target compound) displays a distinctly different activity profile [2]. Computational studies further demonstrate that the nature of the substituent at the 5-position (R = H, Br, or CH₃) directly governs activation energies for thermal decomposition, with the methyl-substituted compound exhibiting the lowest kinetic barrier [3]. These differential properties mean that selection between analogs must be driven by the specific performance requirements of the intended application rather than mere structural similarity.

Quantitative Differentiation Evidence for 5-Methyl-5-nitro-1,3-dioxane (CAS 1194-36-1) vs. 5-Bromo-5-nitro-1,3-dioxane and Other Analogs


Antimicrobial Activity: Microbiocidal Index Comparison of 5-Methyl- vs. 5-Bromo-5-nitro-1,3-dioxane

In a head-to-head structure-activity relationship study evaluating various 5-nitro-1,3-dioxane derivatives, the 5-methyl-5-nitro substitution was compared directly against the 5-bromo-5-nitro substitution using a quantitative microbiocidal index [1]. This index measured the time required to kill several different microorganisms under standardized conditions [2]. The study demonstrated that 5-bromo-5-nitro substitution was essential for significant antimicrobial activity, with the 5-methyl-5-nitro derivative (target compound) showing substantially lower microbiocidal efficacy [3].

Antimicrobial Preservatives Structure-Activity Relationship Microbiocidal Index

Thermal Decomposition Kinetics: Activation Energy Comparison of 5-Methyl- vs. 5-Bromo- vs. Unsubstituted 5-Nitro-1,3-dioxane

A 2022 computational study directly compared the thermal decomposition mechanism of three 5-nitro-5-R-1,3-dioxane compounds: R = H, R = Br, and R = CH₃ (the target compound) [1]. Calculations were performed using M06-2X, MPWB1K, PBE0, and ωB97X-D functionals with the 6-311+G(d,p) basis set in both gas phase and DMSO solvent [2]. The study found that the methyl-substituted compound (R = CH₃) exhibits the lowest activation energy for thermal decomposition among the three analogs, indicating faster decomposition kinetics under thermal stress [3].

Computational Chemistry Thermal Stability Kinetic Analysis

Antimicrobial Activity: MIC Comparison of 5-Methyl-5-nitro-1,3-dioxane Derivatives vs. 5-Bromo-5-nitro-1,3-dioxane

A QSAR study systematically designed and evaluated aliphatic 2-substituted 5-bromo-5-nitro-1,3-dioxane analogs for antibacterial activity [1]. While this study focused on the 5-bromo-5-nitro scaffold (which showed significant activity), it provides class-level context: derivatives containing the 5-methyl-5-nitro substitution pattern (structurally related to the target compound) generally exhibited rather poor antibacterial activity against Staphylococcus aureus compared to the 5-bromo-5-nitro controls [2]. Some derivatives of the 5-bromo series showed faster rates of inactivation of Pseudomonas aeruginosa than both the parent 5-bromo-5-nitro-1,3-dioxane (Bronidox) and 2-bromo-2-nitropropan-1,3-diol (Bronopol) controls [3].

Antibacterial Screening Minimum Inhibitory Concentration QSAR Analysis

Biosynthetic Pathway Differentiation: 5-Methyl-5-nitro-1,3-dioxane as an Intermediate vs. End-Product Preservative

A patent disclosure describes a process for forming 2-bromo-2-nitro-1,3-propanediol (Bronopol) by contacting a 5-nitro-1,3-dioxane with bromine under alkaline conditions and hydrolyzing the brominated product [1]. This establishes that 5-nitro-1,3-dioxanes serve as synthetic intermediates in the production of Bronopol, a widely used antimicrobial preservative [2]. The 5-methyl-5-nitro-1,3-dioxane (target compound) represents a specific substitution pattern within this class of intermediates [3].

Synthetic Intermediate Bronopol Synthesis Reaction Pathway

Fundamental Antimicrobial Mechanism: No Formaldehyde Release from 5-Nitro-1,3-dioxanes vs. Formaldehyde Releaser Preservatives

The antimicrobial activity of substituted 5-nitro-1,3-dioxanes was found not to be related directly to water solubility or hydrolysis to microbiocidal diols or aldehydes [1]. This distinguishes the entire class of 5-nitro-1,3-dioxanes, including 5-methyl-5-nitro-1,3-dioxane, from formaldehyde-releasing preservatives such as DMDM hydantoin, imidazolidinyl urea, and quaternium-15 [2]. While formaldehyde releasers function by slow hydrolytic release of formaldehyde to exert antimicrobial effects, 5-nitro-1,3-dioxanes operate via a different mechanism independent of aldehyde formation [3].

Preservative Mechanism Formaldehyde Releasers Mode of Action

Application Scenarios for 5-Methyl-5-nitro-1,3-dioxane (CAS 1194-36-1) Based on Differentiation Evidence


Thermal Decomposition Kinetic Studies Using 5-Methyl-5-nitro-1,3-dioxane as the Fastest-Decomposing Analog

Researchers studying thermal decomposition mechanisms of nitro-functionalized cyclic acetals should select 5-methyl-5-nitro-1,3-dioxane as the preferred compound due to its lowest activation energy (184.3 kJ/mol in DMSO) among the 5-nitro-5-R-1,3-dioxane series (R = H, Br, CH₃), enabling the fastest decomposition kinetics for accelerated experimental timelines [1]. The methyl substitution at the 5-position confers distinct kinetic and thermodynamic behavior that differs fundamentally from the bromo and unsubstituted analogs, making this compound ideal for comparative mechanistic investigations [2].

Synthetic Intermediate for Bronopol and Related Antimicrobial Agent Development

5-Methyl-5-nitro-1,3-dioxane is positioned as a synthetic intermediate in the development pathway of nitroalkane-based antimicrobial agents, consistent with patent disclosures establishing 5-nitro-1,3-dioxanes as precursors to Bronopol (2-bromo-2-nitro-1,3-propanediol) via bromination and hydrolysis [1]. Given that the 5-methyl-5-nitro derivative lacks sufficient intrinsic antimicrobial activity for end-use preservative applications [2], procurement should focus on its role as a building block for further synthetic elaboration rather than as a final antimicrobial product.

Structure-Activity Relationship (SAR) Studies of 5-Substituted 1,3-Dioxanes

5-Methyl-5-nitro-1,3-dioxane serves as a critical comparator in structure-activity relationship studies of 5-substituted 1,3-dioxanes. Direct head-to-head microbiocidal index comparisons demonstrate that 5-bromo-5-nitro substitution is essential for significant antimicrobial activity, while 5-methyl-5-nitro substitution produces markedly lower efficacy [1]. This compound is therefore valuable as a negative control or baseline comparator when evaluating new 5-position modifications for antimicrobial potential, and for studies investigating the electronic, steric, and lipophilic determinants of biological activity in this scaffold [2].

Non-Antimicrobial Applications: Organic Synthesis Building Block and Masked Carbonyl Source

5-Methyl-5-nitro-1,3-dioxane is appropriate for applications in organic synthesis as a versatile building block, particularly as a masked source of acrolein equivalents and other unsaturated carbonyl compounds under controlled conditions [1]. Given the established evidence that this compound lacks the significant antimicrobial activity of its 5-bromo analog [2], procurement should prioritize its utility in synthetic chemistry, materials science research, and as a nitro-functionalized cyclic acetal scaffold for further derivatization, rather than for preservative or antimicrobial end-use applications.

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